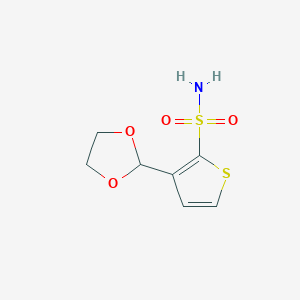

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide

Descripción general

Descripción

3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide is a chemical compound with the CAS Number: 103011-39-8 . It has a molecular weight of 235.28 . The compound is typically stored at room temperature and is available in powder form .

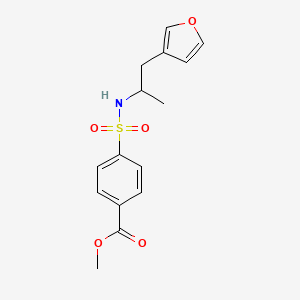

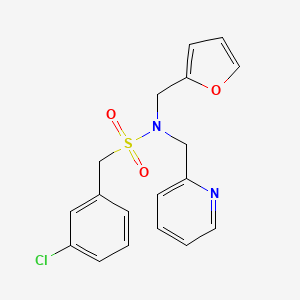

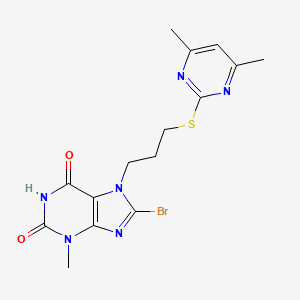

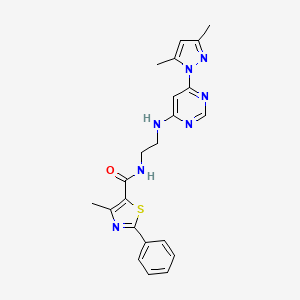

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO4S2/c8-14(9,10)7-5(1-4-13-7)6-11-2-3-12-6/h1,4,6H,2-3H2,(H2,8,9,10) . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 235.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The research on sulfonamide derivatives of thiophenes has led to innovative synthesis methods and understanding of their chemical properties. A study highlighted a facile synthesis approach for thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, demonstrating the impact of different substituents on their chemical behavior and potential as urease inhibitors and antibacterial agents Noreen et al., 2017. Similarly, the versatility of sulfonamides for constructing thiophene-based rings through redox-divergent reactions was shown, where dimethyl sulfoxide (DMSO) served both as an oxidant and sulfur donor Liu et al., 2021.

Biological Applications

The sulfonamide group is prevalent in many biologically active compounds. Research has shown that thiophene sulfonamide derivatives possess a range of biological activities, including urease inhibition and antimicrobial properties. For instance, specific sulfonamide derivatives exhibited high urease inhibition activity, indicating potential for developing new therapeutic agents Noreen et al., 2017.

Material Science and Optical Applications

Thiophene sulfonamide derivatives have also found applications in material science, particularly in the development of conducting polymers and optical materials. A computational study on thiophene sulfonamide derivatives explored their geometric parameters, optical properties, and thermodynamics, indicating their utility in nonlinear optical (NLO) applications and the stability of these compounds Mubarik et al., 2021.

Propiedades

IUPAC Name |

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S2/c8-14(9,10)7-5(1-4-13-7)6-11-2-3-12-6/h1,4,6H,2-3H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUFMHACHQMTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethoxypropyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2979749.png)

![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2979751.png)

![5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2979755.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2979758.png)

![N-[(2-Methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2979760.png)

![5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine](/img/structure/B2979762.png)

![4-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2979768.png)